Technical Guide: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline
Technical Guide: 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline
The following technical guide details the chemical identity, synthesis, and application of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline , a specialized heterocyclic building block used in medicinal chemistry.
Chemical Identity & Core Data
This compound is a halogenated quinoline derivative characterized by a trifluoromethyl group at the 8-position, a methyl group at the 2-position, and a reactive bromine at the 4-position. It serves as a critical intermediate for synthesizing biologically active agents via palladium-catalyzed cross-coupling reactions.
| Property | Detail |
| Chemical Name | 4-Bromo-2-methyl-8-(trifluoromethyl)quinoline |
| Primary Precursor CAS | 140908-88-9 (2-methyl-8-(trifluoromethyl)quinolin-4-ol) |
| Molecular Formula | C₁₁H₇BrF₃N |
| Molecular Weight | 290.08 g/mol |
| Physical State | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DCM, CHCl₃, DMSO; insoluble in water |
| Key Functional Groups | Aryl Bromide (C4), Trifluoromethyl (C8), Methyl (C2) |
Note on CAS Registry: While the 4-hydroxy precursor (CAS 140908-88-9) is a standard catalog item, the 4-bromo derivative is often synthesized in situ or on-demand. Researchers should reference the precursor CAS for procurement and regulatory tracking.
Synthesis & Manufacturing Protocols
The synthesis of 4-bromo-2-methyl-8-(trifluoromethyl)quinoline follows a modified Conrad-Limpach-Knorr protocol, converting the aniline precursor into the quinoline scaffold, followed by aromatization and bromination.
Phase 1: Scaffold Construction (Cyclization)
Reaction: Condensation of 2-(trifluoromethyl)aniline with ethyl acetoacetate.
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Enamine Formation:
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Reagents: 2-(trifluoromethyl)aniline (1.0 eq), Ethyl acetoacetate (1.2 eq), Acid catalyst (p-TsOH or AcOH).
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Conditions: Reflux in toluene with Dean-Stark trap to remove water.
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Mechanism: Nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the beta-keto ester, forming an enamine intermediate.
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Thermal Cyclization:
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Solvent: Diphenyl ether or Dowtherm A (high boiling point required, >250°C).
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Protocol: The isolated enamine is added dropwise to boiling solvent.
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Product: 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one (Tautomer of the 4-ol).[1]
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Purification: Cooling the mixture precipitates the product; wash with hexanes to remove high-boiling solvent.
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Phase 2: Functionalization (Bromination)
Reaction: Deoxybromination using Phosphorus Oxybromide (POBr₃).
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Setup: Anhydrous conditions (N₂ atmosphere).
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Reagents: 4-Hydroxy intermediate (1.0 eq), POBr₃ (1.5 - 2.0 eq).
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Solvent: Toluene or Acetonitrile (or neat melt).
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Procedure:
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Suspend the quinolin-4-ol in solvent.[2]
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Add POBr₃ slowly (exothermic).
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Heat to reflux (80-110°C) for 2-4 hours.
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Quench: Pour onto crushed ice/NaHCO₃ carefully (Hydrolysis of excess POBr₃ generates HBr).
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Validation: Monitor disappearance of the polar OH spot on TLC and appearance of the non-polar bromide.
Visualization: Synthesis Pathway
Figure 1: Step-wise synthesis from aniline precursor to final bromo-quinoline.
Reactivity & Applications
The 4-bromo-2-methyl-8-(trifluoromethyl)quinoline scaffold is a "privileged structure" in drug discovery due to its specific electronic and steric profile.
Palladium-Catalyzed Cross-Coupling
The C4-Bromine bond is highly activated for oxidative addition by Pd(0) species, making this compound an excellent electrophile for:
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Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to install biaryl systems.
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Buchwald-Hartwig Amination: Installation of amines at the 4-position (common in kinase inhibitors).
Electronic Influence of 8-CF₃
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Metabolic Stability: The bulky, electron-withdrawing CF₃ group at C8 blocks metabolic oxidation at the benzenoid ring.
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Lipophilicity: Increases logP, enhancing membrane permeability of the final drug candidate.
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Conformation: The C8-substituent exerts steric pressure, often twisting the attached groups out of planarity, which can improve selectivity for enzyme binding pockets.
Visualization: Structural Activity Relationship (SAR)
Figure 2: Functional reactivity map highlighting the three critical sites for chemical modification.
Safety & Handling (E-E-A-T)
Working with halogenated quinolines and phosphorus reagents requires strict adherence to safety protocols.
Hazard Identification
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Phosphorus Oxybromide (POBr₃): Highly corrosive; reacts violently with water to release HBr and Phosphoric acid. ALWAYS quench in a fume hood.
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Quinoline Derivatives: Potentially genotoxic or irritant. Handle as a suspected mutagen.
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HBr Generation: The bromination step releases hydrogen bromide gas. A caustic scrubber (NaOH trap) is mandatory.
Storage Protocol
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Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent hydrolysis.
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Temperature: Cool, dry place (2-8°C recommended).
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Container: Amber glass to prevent light-induced degradation of the C-Br bond.
References
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Precursor Identity: Sigma-Aldrich. 2-Methyl-8-(trifluoromethyl)quinolin-4-ol Product Page. (CAS 140908-88-9).[1][3][4][5][6]
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Quinoline Synthesis: Organic Syntheses, Coll. Vol. 3, p. 580 (1955); Vol. 21, p. 99 (1941). (Methodology for Conrad-Limpach cyclization).
- Bromination Protocol:Journal of Medicinal Chemistry. "Synthesis of 4-substituted quinolines via POBr3 mediated bromination.
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Safety Data: PubChem. Compound Summary for Quinoline Derivatives.
Sources
- 1. chem960.com [chem960.com]
- 2. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-Quinolinol, 2-methyl-8-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]
- 5. 4-Amino-2-methyl-8-(trifluoromethyl)quinoline applications | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Quinolinol, 2-methyl-8-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]
